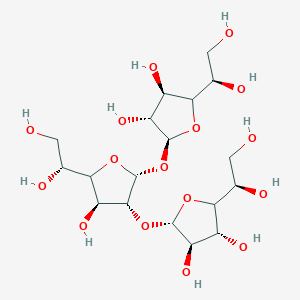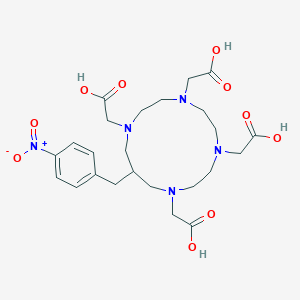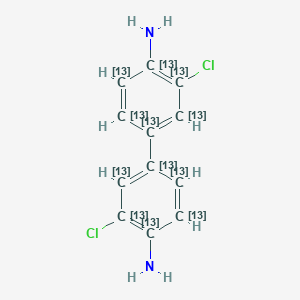
3,3'-Dichlorobenzidine-13C12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dichlorobenzidine-13C12 is an isotopically labeled compound, where the carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of 3,3’-Dichlorobenzidine, an organic compound with the formula (C6H3Cl(NH2))2. The pure compound is pale yellow, but commercial samples are often colored. It is barely soluble in water and is often supplied as a wet paste. It is widely used in the production of diarylide yellow pigments used in the production of printing inks .
Preparation Methods
3,3’-Dichlorobenzidine-13C12 is prepared in two steps from 2-nitrochlorobenzene. The first step involves reduction with zinc in base to afford 2,2’-dichlorodiphenylhydrazine. This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled reagents in the synthesis process.
Industrial production methods involve catalytically hydrogenating ortho-nitrochlorobenzene by hydrogen in the presence of catalysts, such as organic solvents, rare metals, and the like to prepare 2,2’-dichlorohydrazobenzene. This intermediate undergoes a translocation and rearrangement reaction in hydrochloric acid to finally prepare 3,3’-dichlorobenzidine hydrochloride with a yield reaching over 90 percent .
Chemical Reactions Analysis
3,3’-Dichlorobenzidine-13C12 undergoes various types of chemical reactions:
Oxidation: Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to monochloro derivative.
Chlorination: It undergoes chlorination (for example in water treatment plants) to give the tetrachloro derivative.
Diazotization: The most widely practiced reaction of 3,3’-dichlorobenzidine is its double diazotization.
Scientific Research Applications
3,3’-Dichlorobenzidine-13C12 has several scientific research applications:
Chemistry: It is used in the production of azo dyes and pigments.
Biology: It is used in metabolic research to study metabolic pathways in vivo in a safe manner.
Medicine: It is used for imaging, diagnosis, and newborn screening.
Industry: It is used in the manufacture of dyes for cloth, paper, leather, and other related products.
Mechanism of Action
The mechanism by which 3,3’-Dichlorobenzidine-13C12 exerts its effects is related to its structural similarity to benzidine, a known carcinogen. It is believed that it may share a similar mechanism in causing bladder cancer in humans . The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects.
Comparison with Similar Compounds
3,3’-Dichlorobenzidine-13C12 is compared with other similar compounds such as:
Benzidine: Structurally similar and also a known carcinogen.
p-Phenylenediamine and its derivatives: These compounds are potential alternatives for 3,3’-dichlorobenzidine as tetrazo components for diarylide yellow and orange pigments.
Properties
IUPAC Name |
4-(4-amino-3-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWXDEQWWKGHRV-WCGVKTIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
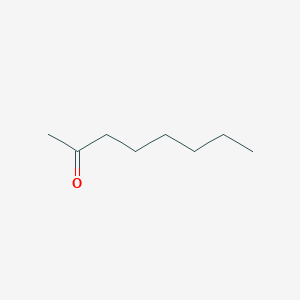
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
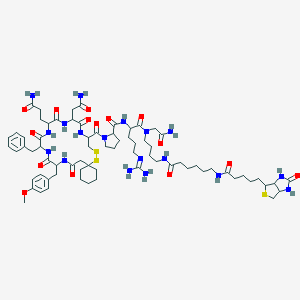

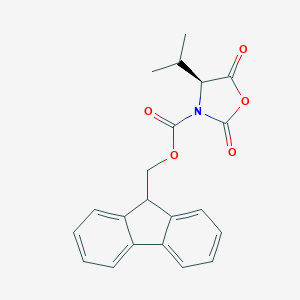

![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
